

Application Notes and Protocols for Turletricin (AM-2-19/SF001)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Turletricin*

Cat. No.: *B15559468*

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Introduction

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent derived from amphotericin B.[1][2] It is engineered to be less toxic to kidneys by selectively targeting and extracting ergosterol from fungal cell membranes, with minimal interaction with human cholesterol.[1][2] This enhanced selectivity reduces the nephrotoxicity commonly associated with amphotericin B.[2] **Turletricin** has demonstrated potent, broad-spectrum fungicidal activity, including against strains resistant to other antifungals.[3] Currently in Phase I clinical trials, **Turletricin** has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the FDA for invasive aspergillosis.[1]

These application notes provide essential information for the preparation, storage, and use of **Turletricin** in a research setting, with a focus on in vitro antifungal susceptibility testing.

Solution Preparation and Storage

Proper preparation and storage of **Turletricin** solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Materials Required

- **Turletricin** (AM-2-19/SF001) powder

- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes or vials
- Calibrated pipettes and sterile, filter-barrier tips

Protocol for Preparation of 10 mM Stock Solution

- Allow the **Turletricin** powder vial to equilibrate to room temperature before opening to prevent condensation.
- Aseptically weigh the required amount of **Turletricin** powder.
- Reconstitute the powder in sterile DMSO to a final concentration of 10 mM. For example, for 1 mg of **Turletricin** (MW: 997.17 g/mol), add 100.3 μ L of DMSO.
- Vortex briefly to ensure complete dissolution. The solution should be clear.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability

Adherence to appropriate storage conditions is crucial for preserving the integrity of **Turletricin**.

| Formulation | Storage Temperature | Duration | Source |
|---------------|---------------------|-----------|--------|
| Solid Powder | -20°C | 12 Months | [4] |
| 4°C | 6 Months | [4] | |
| 10 mM in DMSO | -80°C | 6 Months | [4] |
| -20°C | 6 Months | [4] | |

Note: While specific data on stability in aqueous media is not available, its use in 24-48 hour in vitro assays suggests stability under these conditions.[3] It is recommended to prepare fresh

dilutions in culture media for each experiment from the frozen DMSO stock. Avoid prolonged storage of aqueous solutions.

In Vitro Antifungal Susceptibility Testing

The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and has been applied to **Turletricin**.^[3]

Experimental Protocol: Broth Microdilution for *Candida* and *Aspergillus* spp.

This method determines the Minimum Inhibitory Concentration (MIC) of **Turletricin** against fungal isolates.

- Inoculum Preparation:
 - Culture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
 - Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to an approximate concentration of $1-5 \times 10^6$ CFU/mL for yeast and $0.5-5 \times 10^6$ CFU/mL for molds.
 - Further dilute the suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
- Drug Dilution Series:
 - Prepare a serial two-fold dilution of the **Turletricin** stock solution in the assay medium in a 96-well microtiter plate. The typical concentration range for testing is 0.03 to 16 µg/mL.
 - Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).
- Inoculation and Incubation:
 - Add the prepared fungal inoculum to each well of the microtiter plate, including the drug-containing wells and the positive control well.

- Incubate the plates at 35-37°C.
- Incubation times vary by organism:
 - Candida spp.: 24 hours[3]
 - Aspergillus spp.: 48 hours[3]
- MIC Determination:
 - For Candida spp.: The MIC is defined as the lowest concentration of **Turletricin** that results in at least 90% growth inhibition compared to the positive control. This can be determined by visual inspection or spectrophotometrically by reading the optical density at a suitable wavelength (e.g., 530 nm).[3]
 - For Aspergillus spp.: The MIC is determined as the lowest concentration that shows no visible growth to the naked eye.[3]

In Vitro Activity Data

The following table summarizes the in vitro activity of **Turletricin** (SF001) against clinical isolates of Candida and Aspergillus species.

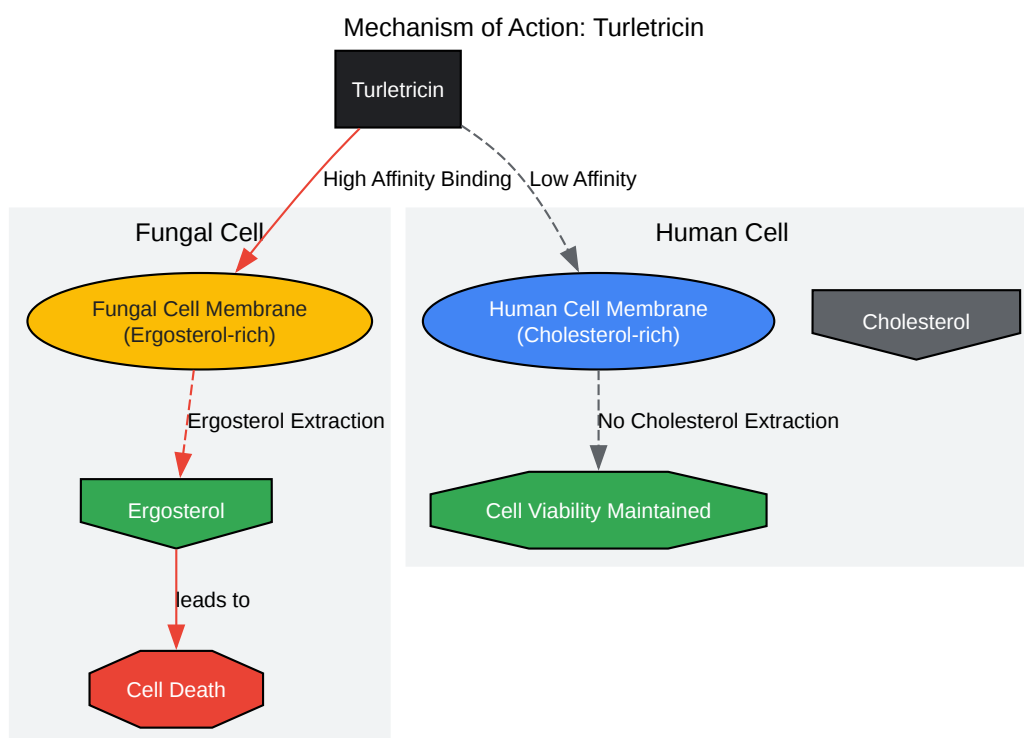
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | Source |
|-------------------------------------|----------------------|---------------------------|---------------------------|--------|
| Candida spp. (n=56) | 0.25 - >16 | 1 | 4 | [3] |
| Aspergillus spp. (n=41) | 0.125 - 2 | 0.5 | 1 | [3] |

Mechanism of Action and Experimental Workflow

Mechanism of Action

Turletricin's antifungal activity is based on its high affinity for ergosterol, a primary sterol component of the fungal cell membrane. It acts as an "ergosterol sponge," physically extracting

these molecules from the membrane. This disruption of membrane integrity leads to leakage of cellular contents and ultimately, fungal cell death.[2][3] Unlike its predecessor, Amphotericin B, **Turletricin** has a lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which accounts for its improved safety profile.[2]



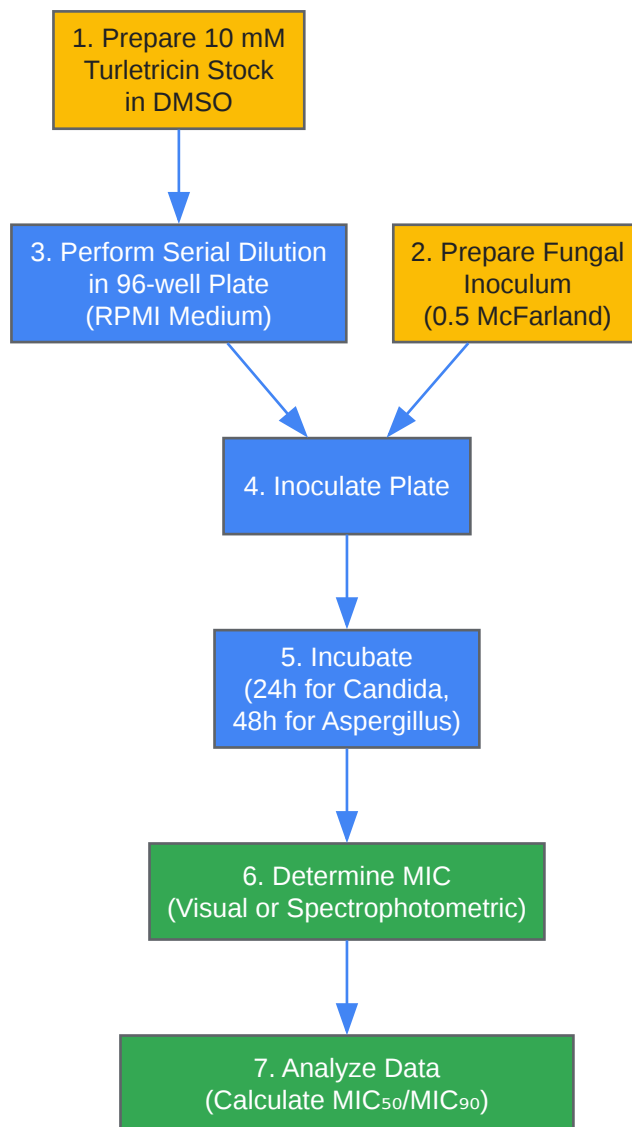
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Caption: Mechanism of **Turletricin**'s selective antifungal action.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro efficacy of **Turletricin**.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing



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Caption: Workflow for **Turletricin** MIC determination.

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- To cite this document: BenchChem. [Application Notes and Protocols for Turletricin (AM-2-19/SF001)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559468#turletricin-solution-preparation-and-stability-for-experiments]

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